4-(2-Iodobenzoyl)-2-methylpyridine
Description
4-(2-Iodobenzoyl)-2-methylpyridine is a pyridine derivative featuring a 2-methylpyridine core substituted at the 4-position with a 2-iodobenzoyl group. The molecular formula is inferred as C₁₃H₁₀INO (molecular weight: 323.13 g/mol), based on the para-substituted analog described in . The ortho-iodo substitution on the benzoyl moiety introduces steric hindrance and electronic effects distinct from para-substituted isomers. Synthesis likely involves coupling reactions between halogenated pyridines (e.g., bromo-2-methylpyridine) and iodobenzoyl precursors, as seen in similar protocols (e.g., ).
Properties
IUPAC Name |
(2-iodophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-8-10(6-7-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPINVBCUPGVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254955 | |
| Record name | (2-Iodophenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-57-8 | |
| Record name | (2-Iodophenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Iodophenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodobenzoyl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Iodobenzoyl)-2-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The iodobenzoyl group can be reduced to form the corresponding benzyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include iodobenzoyl oxides.
Reduction Reactions: Products include benzyl derivatives.
Scientific Research Applications
4-(2-Iodobenzoyl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(2-Iodobenzoyl)-2-methylpyridine involves its interaction with various molecular targets. The iodobenzoyl group can participate in electrophilic aromatic substitution reactions, while the pyridine ring can act as a nucleophile in various reactions. These interactions can affect biological pathways and molecular targets, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- Melting Points : Chlorinated pyridine derivatives (e.g., ) exhibit higher melting points (268–287°C) due to stronger intermolecular forces, whereas alkoxy-substituted pyridines () have lower melting points (111–114°C).
- Polarity : 2-Methylpyridine derivatives with polar groups (e.g., -NH₂ in ) show reduced bioactivity compared to lipophilic substituents (e.g., fluorobenzyl in ).
Biological Activity
4-(2-Iodobenzoyl)-2-methylpyridine is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological properties, including anticancer and antimicrobial effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has a unique structure characterized by the presence of an iodobenzoyl moiety attached to a methylpyridine ring. The presence of iodine may enhance its reactivity and biological interactions. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.
Case Study: Anticancer Efficacy
In a comparative study involving several derivatives of pyridine compounds, this compound demonstrated significant cytotoxicity against hypopharyngeal tumor cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of this compound
| Compound Name | Cancer Type | Cytotoxicity Level | Reference |
|---|---|---|---|
| This compound | Hypopharyngeal Tumor Cells | High | |
| Piperazine Derivative A | Lung Cancer | Moderate | |
| Piperazine Derivative B | Breast Cancer | High |
The compound's ability to selectively target cancer cells while sparing normal cells suggests its potential as a therapeutic agent in oncology.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary studies indicate that it may inhibit the growth of various bacterial strains.
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes or interference with essential metabolic pathways. This dual action enhances its appeal as a candidate for further pharmacological development.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the iodobenzoyl group or the pyridine ring can significantly impact its efficacy.
Table 2: Structural Modifications and Their Impact on Activity
| Modification | Effect on Activity |
|---|---|
| Iodine Substitution | Increases cytotoxicity |
| Methyl Group Positioning | Affects selectivity for targets |
| Benzoyl Group Variation | Alters binding affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
